molecular formula C9H12N4O2 B8551652 1H-Purine-2,6-dione, 3,7-dihydro-3-(2-methylpropyl)- CAS No. 63908-37-2

1H-Purine-2,6-dione, 3,7-dihydro-3-(2-methylpropyl)-

Cat. No. B8551652
M. Wt: 208.22 g/mol
InChI Key: MUTOERQVXAXVTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04804664

Procedure details

A solution of 24.2 g of 5,6-diamino-1-(2-methylpropyl)-2,4-(1H,3H)-pyrimidinedione (XVI) in 60 ml of formic acid was refluxed for 2 hours. The hot solution was filtered and 30 ml of chloroform was added and ether was then added slowly. The received crystals were filtered off. Yield 17.8 g (XVII). The amide (XVII) was refluxed in 50 ml of 2N NaOH for 2 hours and then neutralized with 5N HCl. The crystals were filtered off and recrystallized from ethanol. Yield 11.6 g (46%), NMR. ##STR10##
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3](=[O:14])[NH:4][C:5](=[O:13])[N:6]([CH2:9][CH:10]([CH3:12])[CH3:11])[C:7]=1[NH2:8].[CH:15](O)=O>>[CH3:12][CH:10]([CH3:11])[CH2:9][N:6]1[C:7]2[N:8]=[CH:15][NH:1][C:2]=2[C:3](=[O:14])[NH:4][C:5]1=[O:13]

Inputs

Step One
Name
Quantity
24.2 g
Type
reactant
Smiles
NC=1C(NC(N(C1N)CC(C)C)=O)=O
Name
Quantity
60 mL
Type
reactant
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The hot solution was filtered
ADDITION
Type
ADDITION
Details
30 ml of chloroform was added
ADDITION
Type
ADDITION
Details
ether was then added slowly
FILTRATION
Type
FILTRATION
Details
The received crystals were filtered off
TEMPERATURE
Type
TEMPERATURE
Details
The amide (XVII) was refluxed in 50 ml of 2N NaOH for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The crystals were filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
Smiles
CC(CN1C(NC(C=2NC=NC12)=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.